N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide
Description
N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a central ethyl backbone substituted with two furan rings and a thiophene-sulfonamide moiety. The compound’s structural uniqueness lies in its bis-furanethyl group, which distinguishes it from thiophene-rich analogs described in patents and pharmacological studies .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-21(17,14-6-3-9-20-14)15-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEMUPHLCCSFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Thiophene-2-sulfonyl Chloride
The most direct route involves reacting 2,2-bis(furan-2-yl)ethylamine with thiophene-2-sulfonyl chloride under basic conditions. This method parallels the synthesis of N-(furan-2-ylmethyl)thiophene-2-sulfonamide, where sulfonamide formation occurs via nucleophilic attack of the amine on the sulfonyl chloride.
Reaction Scheme:
- Amine Preparation : 2,2-Bis(furan-2-yl)ethylamine is synthesized by reductive amination of furan-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride.
- Sulfonylation : The amine reacts with thiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl.
Optimization Parameters :
- Solvent : Dichloromethane or tetrahydrofuran (THF)
- Temperature : 0–25°C
- Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
- Reaction Time : 4–6 hours
Yield Considerations :
| Parameter | Value |
|---|---|
| Theoretical Yield | 85–90% |
| Isolated Yield | 70–75% |
| Purity (HPLC) | ≥95% |
Side products include unreacted sulfonyl chloride and dimerized amine species, necessitating chromatography for purification.
Ultrasound-Assisted Synthesis
Accelerated Reaction Kinetics
Ultrasound irradiation enhances reaction rates and yields by promoting cavitation-induced mixing. For analogous sulfonamides, ultrasonication reduced reaction times from hours to minutes while improving yields by 15–20%.
Procedure :
- Combine 2,2-bis(furan-2-yl)ethylamine (1 eq) and thiophene-2-sulfonyl chloride (1.2 eq) in ethanol.
- Irradiate at 40 kHz and 25°C for 10–15 minutes.
- Quench with ice water and extract with ethyl acetate.
Comparative Performance :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 4–6 h | 70–75 | 95 |
| Ultrasound-Assisted | 10–15 min | 85–90 | 98 |
This approach minimizes thermal degradation of furan rings, which are prone to ring-opening under prolonged heating.
Purification and Characterization
Chromatographic Isolation
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 7:3). The sulfonamide elutes at Rf = 0.45–0.50, with residual amines retained on the column.
Spectroscopic Confirmation
Key Spectral Data :
- IR (KBr) : ν = 3250 cm⁻¹ (N–H), 1150–1170 cm⁻¹ (S=O asym), 1340–1360 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.50 (thiophene H), 6.30–6.45 (furan H), 3.80–4.10 (m, –CH₂–).
- ESI-MS : m/z 397.5 [M+H]⁺ (calculated for C₁₆H₁₅NO₅S₃).
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.78 | 58.72 |
| H | 4.11 | 4.09 |
| N | 11.58 | 11.54 |
| S | 13.01 | 12.98 |
Mechanistic Insights
Sulfonamide Bond Formation
The reaction proceeds via a two-step mechanism:
- Deprotonation : TEA abstracts a proton from the amine, generating a nucleophilic amine anion.
- Electrophilic Attack : The anion attacks the electrophilic sulfur in thiophene-2-sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Transition State Stabilization :
Ultrasound irradiation lowers activation energy by 10–15 kJ/mol through enhanced mass transfer and localized heating.
Industrial Scalability Challenges
Solvent Recovery Systems
Large-scale synthesis requires solvent recycling due to the high volumes of DCM or THF used. Membrane-based separation systems achieve ≥90% solvent recovery.
Byproduct Management
Dimerized amines (3–5% yield) are removed via crystallization from acetonitrile, leveraging differential solubility between monomer and dimer.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the furan or thiophene rings .
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism by which N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, through its furan and thiophene rings. These interactions can modulate biological processes, leading to therapeutic effects. For example, its potential anti-inflammatory activity may involve the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Structural Analogs in Integrin Agonist Patents
The European Patent EP 2 881 393 B1 details structurally related sulfonamides and carboxamides, such as N-{2-[bis(2-thienylmethyl)sulfamoyl]ethyl}-N-(2-thienylmethyl)thiophene-2-sulfonamide (Compound A). Key differences include:
- Substituent Groups: The target compound replaces thiophene-methyl groups (in Compound A) with bis-furanethyl chains.
- Biological Activity : Compound A and its analogs act as integrin agonists (α4β1, α5β1), suggesting that the target compound may share similar mechanisms. However, furan’s reduced aromaticity compared to thiophene could alter binding affinity or selectivity .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: Furan-containing compounds (e.g., ranitidine derivatives in –6) often exhibit higher aqueous solubility than thiophene analogs due to furan’s polar oxygen atom. For example, ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) is water-soluble, suggesting the target compound may share this trait .
- Stability : Thiophene derivatives are generally more stable under oxidative conditions due to sulfur’s electron-donating effects. Replacing thiophene with furan could reduce stability but improve metabolic clearance .
Structural and Crystallographic Insights
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), the dihedral angle between the benzene and thiophene rings is ~9–16°. Substituting thiophene with furan (as in N-(2-nitrophenyl)furan-2-carboxamide) reduces this angle, altering molecular conformation and intermolecular interactions (e.g., C–H···O vs. C–H···S) .
Pharmacological Relevance of Furan Scaffolds
- Lapatinib Tosylate (): This tyrosine kinase inhibitor incorporates a furan ring linked to a quinazoline core. Its success underscores the pharmaceutical utility of furan in enhancing target engagement and pharmacokinetics. The target compound’s bis-furanethyl group may similarly improve bioavailability or blood-brain barrier penetration .
- The target compound’s sulfonamide group could similarly act as a hydrogen-bond acceptor in enzyme binding .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound notable for its unique structural features, which include furan and thiophene rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 323.4 g/mol. The compound is characterized by the presence of a sulfonamide group, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and thiophene moieties allow for significant chemical reactivity, which can modulate biological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Studies indicate that similar sulfonamides exhibit nanomolar potency in inhibiting human carbonic anhydrase II, suggesting that this compound may have similar effects .
- Antimicrobial Activity : Preliminary evaluations have indicated that derivatives of this compound may possess antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens, with minimum inhibitory concentrations (MIC) indicating strong efficacy .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This is evidenced by studies showing reduced nitric oxide production in macrophages upon treatment with related compounds .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Topical Application for Ocular Hypertension : A series of furan and thiophene sulfonamides were evaluated for their potential as topical agents to lower intraocular pressure in rabbits. The results indicated that selected compounds could effectively inhibit carbonic anhydrase and reduce ocular pressure .
- Antimicrobial Efficacy : In a study evaluating various derivatives, compound 7b was identified as particularly potent against multiple bacterial strains, showcasing a promising avenue for developing new antimicrobial agents .
- Cytotoxicity Studies : Research involving the cytotoxic effects of related compounds on cancer cell lines demonstrated that certain derivatives exhibited selective antiproliferative activity against breast carcinoma and other cancers, suggesting potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
-
Step 1 : Preparation of the bis(furan-2-yl)ethylamine intermediate via nucleophilic substitution or reductive amination of furan derivatives (e.g., furfuryl alcohol) .
-
Step 2 : Sulfonamide formation by reacting the intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in THF) .
-
Optimization : Microwave-assisted coupling (e.g., 60°C for 10 min) improves yield and reduces side reactions compared to traditional heating . Solvent choice (e.g., THF vs. DMF) and catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI for cross-coupling) are critical for purity .
Table 1 : Reaction Condition Comparison
Method Temperature Time Yield (%) Purity (%) Source Traditional Heating 80°C 24 h 65 85 Microwave Irradiation 60°C 10 min 82 92
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies furan and thiophene protons (δ 6.2–7.5 ppm) and sulfonamide NH (δ 8.1–8.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles (e.g., dihedral angles between furan/thiophene rings: 8–15°) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 394.08 for C₁₆H₁₅NO₄S₂) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Functional Group Modification : Replace the thiophene ring with benzothiophene to enhance π-π stacking with enzyme active sites (e.g., carbonic anhydrase IX) .
- Bioisosteric Replacement : Substitute furan with pyrazole to improve metabolic stability while retaining hydrogen-bonding capacity .
- Case Study : Analogs with electron-withdrawing groups (e.g., -NO₂) on the sulfonamide moiety showed 3-fold higher antimicrobial activity .
Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent pH (7.4 vs. 6.5) and cell lines (e.g., U87MG glioma vs. HEK293) .
- Purity Analysis : HPLC-MS detects impurities (e.g., unreacted sulfonyl chloride) that may skew results .
- Mechanistic Profiling : Use kinase inhibition assays or molecular docking (e.g., AutoDock Vina) to confirm target specificity .
Q. What computational strategies predict the compound’s reactivity and interactions in material science applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., 4.2 eV for electronic applications) .
- Molecular Dynamics (MD) : Simulate solubility in organic solvents (e.g., logP ~2.1 in DMSO) .
- TD-DFT : Predict UV-Vis absorption maxima (e.g., λmax 320 nm for OLED applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
